molecular formula C10H5Cl3N2 B13087911 2-(2,3,4-Trichlorophenyl)pyrimidine

2-(2,3,4-Trichlorophenyl)pyrimidine

Cat. No.: B13087911
M. Wt: 259.5 g/mol
InChI Key: RBHUNZXMLDOINH-UHFFFAOYSA-N
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Description

2-(2,3,4-Trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,3,4-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine typically involves the reaction of 2,3,4-trichlorobenzonitrile with guanidine or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrile group is converted into a pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and purification to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4-Trichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine and phenyl derivatives.

Scientific Research Applications

2-(2,3,4-Trichlorophenyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(2,3,5-Trichlorophenyl)pyrimidine
  • 2-(2,4,5-Trichlorophenyl)pyrimidine
  • 2-(2,3,4-Trichlorophenyl)thiazole

Comparison: 2-(2,3,4-Trichlorophenyl)pyrimidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other trichlorophenyl-substituted pyrimidines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-(2,3,4-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-2-6(8(12)9(7)13)10-14-4-1-5-15-10/h1-5H

InChI Key

RBHUNZXMLDOINH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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